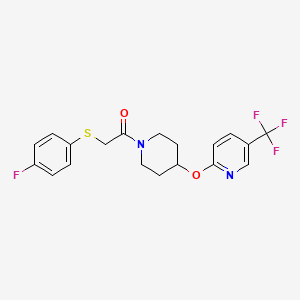
2-((4-Fluorophenyl)thio)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Fluorophenyl)thio)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H18F4N2O2S and its molecular weight is 414.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((4-Fluorophenyl)thio)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on antimicrobial, antitumor, and other pharmacological effects, supported by relevant case studies and research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a 4-fluorophenyl thioether and a trifluoromethyl pyridine moiety, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that compounds containing similar structures exhibit significant antimicrobial properties. For instance, derivatives with 1,3,4-oxadiazole rings have shown potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the pyridine and piperidine rings in our compound may enhance its binding affinity to bacterial targets.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | S. aureus | 0.5 | |
| Compound B | E. coli | 1.0 | |
| Compound C | P. aeruginosa | 0.8 |
Antitumor Activity
The compound's structural components suggest potential antitumor activity. Studies on related compounds have demonstrated that the incorporation of thioether and heterocyclic moieties can enhance cytotoxic effects against cancer cell lines. For example, certain oxadiazole derivatives showed IC50 values below 10 µM against human colon cancer cells .
Table 2: Antitumor Activity of Related Compounds
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound D | HCT 116 (Colon) | 4.36 | |
| Compound E | MCF7 (Breast) | 5.00 | |
| Compound F | A549 (Lung) | 6.50 |
The biological activity of this compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition: Similar compounds have been reported to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Interaction: The piperidine moiety may interact with neurotransmitter receptors, potentially influencing neuropharmacological effects.
Case Studies
- Antimicrobial Efficacy: A study by Dhumal et al. (2016) demonstrated that compounds with a similar thioether structure exhibited strong inhibition against Mycobacterium bovis, suggesting that our compound could also possess antitubercular properties .
- Antitumor Potential: Research on pyridine-based derivatives has shown promising results against various cancer cell lines, indicating that the trifluoromethyl group may enhance lipophilicity and cellular uptake .
Propiedades
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F4N2O2S/c20-14-2-4-16(5-3-14)28-12-18(26)25-9-7-15(8-10-25)27-17-6-1-13(11-24-17)19(21,22)23/h1-6,11,15H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBDXMVPZYMOBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)CSC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F4N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














